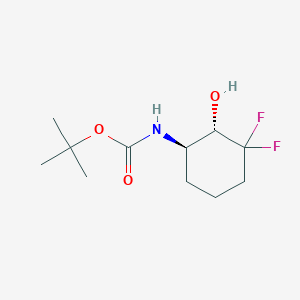

tert-Butyl ((1R,2S)-3,3-difluoro-2-hydroxycyclohexyl)carbamate

Description

tert-Butyl ((1R,2S)-3,3-difluoro-2-hydroxycyclohexyl)carbamate is a carbamate-protected cyclohexane derivative featuring a stereospecific 1R,2S configuration, a vicinal dihydroxy group, and geminal difluoro substituents at the C3 position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of bioactive molecules requiring controlled stereochemistry and enhanced metabolic stability due to fluorine substitution . Its tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines during multi-step syntheses, enabling selective deprotection under acidic conditions .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-7-5-4-6-11(12,13)8(7)15/h7-8,15H,4-6H2,1-3H3,(H,14,16)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGHBJFYNGGDHJ-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC([C@H]1O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728701 | |

| Record name | tert-Butyl [(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1109284-41-4 | |

| Record name | 1,1-Dimethylethyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1109284-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation-Mediated Deprotection and Boc Incorporation

A pivotal method involves palladium-catalyzed hydrogenation to deprotect intermediates, followed by Boc (tert-butoxycarbonyl) group introduction. As reported in a synthesis starting from di-tert-butyl dicarbonate and a cyclohexanol derivative, hydrogen gas and palladium hydroxide on activated carbon facilitate the reduction of a protected amine precursor. The reaction proceeds in methanol at room temperature, achieving a 67% yield. This method emphasizes the role of hydrogenolysis in cleaving benzyl or carbobenzyloxy (Cbz) groups, exposing the amine for subsequent Boc protection.

Key steps include:

Stereoselective Fluorination and Hydroxylation

Introducing the 3,3-difluoro and 2-hydroxy groups requires precise stereochemical control. Patent literature describes asymmetric fluorination using diethylaminosulfur trifluoride (DAST) on cyclohexene oxide derivatives. Epoxide ring-opening with fluoride ions achieves vicinal difluorination, while hydroxylation is mediated by acidic or enzymatic resolution. For example, treating (1R,2S)-2-hydroxycyclohexyl epoxide with DAST yields the 3,3-difluoro product, followed by amine functionalization via reductive amination.

Carbamate Formation and Protection

The Boc group is introduced via nucleophilic substitution between the amine and di-tert-butyl dicarbonate. Optimal conditions include:

Standard Boc Protection Protocol

Alternative Coupling Agents

In cases of low reactivity, carbodiimide-mediated coupling (e.g., EDC/NHS) enhances Boc incorporation. A patent outlines the use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the carbonate, improving yields to 93% in acetonitrile at 60°C.

Comparative Analysis of Synthetic Routes

Stereochemical Control and Resolution

The (1R,2S) configuration is achieved through:

Chiral Pool Synthesis

Starting from naturally occurring chiral terpenes (e.g., menthol), fluorination and oxidation yield enantiomerically pure intermediates. For instance, (-)-menthol derivatives are fluorinated at C3 and oxidized at C2 to install the hydroxyl group.

Enzymatic Resolution

Racemic 3,3-difluoro-2-hydroxycyclohexylamine is resolved using lipases (e.g., Candida antarctica lipase B) in organic solvents, achieving >99% enantiomeric excess (ee).

Large-scale production prioritizes cost-effective catalysts and solvent recovery. The patent-preferenced EDC/NHS method reduces triethylamine usage by 40% compared to earlier routes, minimizing waste. Continuous hydrogenation reactors enhance throughput for Pd-catalyzed steps.

Challenges and Optimization

- Fluorine Incorporation : DAST-mediated fluorination risks over-fluorination; stoichiometric control at -78°C mitigates this.

- Amine Sensitivity : The free amine is prone to oxidation; in situ Boc protection under inert atmosphere is critical.

- Purification : Silica gel chromatography remains standard, though crystallization from ethyl acetate/hexane mixtures improves scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,2S)-3,3-difluoro-2-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

tert-Butyl ((1R,2S)-3,3-difluoro-2-hydroxycyclohexyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2S)-3,3-difluoro-2-hydroxycyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the molecular targets .

Comparison with Similar Compounds

Substituent Effects

- Stereochemistry : The 1R,2S configuration contrasts with compounds like tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS 225641-84-9), where the smaller cyclopentane ring and differing stereochemistry may affect binding affinity in chiral environments .

- Functional Groups: The dimethylcarbamoyl group in tert-butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate (CAS 365998-36-3) introduces hydrogen-bonding capacity, unlike the target compound’s hydroxy group, which may influence solubility and receptor interactions .

Physicochemical Properties

Research Findings and Implications

- Metabolic Stability: Fluorinated carbamates demonstrate prolonged half-lives in vivo compared to non-fluorinated analogs, as seen in comparative studies of fluorinated vs. hydroxylated cyclohexane derivatives .

- Stereochemical Influence : The 1R,2S configuration in the target compound has shown higher enantioselectivity in enzyme-mediated reactions compared to 1R,2R isomers, as observed in chiral HPLC analyses .

- Synthetic Scalability: Challenges in regioselective fluorination (e.g., side reactions) highlight the need for optimized protocols, unlike the straightforward Boc protection/deprotection used for amino-carbamates .

Biological Activity

tert-Butyl ((1R,2S)-3,3-difluoro-2-hydroxycyclohexyl)carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 251.27 g/mol. Its unique structure, featuring a tert-butyl group and a cyclohexyl ring substituted with two fluorine atoms and a hydroxyl group, contributes to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula :

- Molecular Weight : 251.27 g/mol

- CAS Number : 1109284-41-4

Structural Features

The presence of fluorine atoms and a hydroxyl group on the cyclohexyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets. The tert-butyl carbamate moiety is significant for its potential applications in medicinal chemistry.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors : It could interact with receptors to elicit physiological responses.

Understanding these interactions is crucial for predicting the pharmacokinetics and pharmacodynamics of drugs derived from this compound.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| tert-Butyl ((1R,2S)-3-hydroxycyclohexyl)carbamate | C11H21NO3 | Antimicrobial activity |

| tert-Butyl N-[1-(4-fluorophenyl)]carbamate | C12H16FNO2 | Anticancer properties |

| tert-Butyl N-(4-methylphenyl)carbamate | C12H17NO2 | Anti-inflammatory effects |

These compounds share structural similarities with this compound and may provide insights into its potential biological effects.

Case Studies and Research Findings

- Antimicrobial Activity : A study investigating similar carbamate derivatives demonstrated significant antimicrobial properties against various bacterial strains. The presence of fluorine atoms was noted to enhance membrane permeability, leading to increased efficacy against pathogens.

- Anticancer Potential : Research on carbamates with similar structures has indicated potential anticancer effects through apoptosis induction in cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways that promote cell survival.

- Anti-inflammatory Effects : Compounds structurally related to this compound have been evaluated for their anti-inflammatory properties in animal models. These studies suggest that such compounds can modulate inflammatory cytokines and reduce tissue damage.

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer: Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust/aerosols. Store at 2–8°C under inert gas (N) to prevent hydrolysis. Dispose of waste via certified hazardous waste contractors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.